Cas no 2171464-68-7 (2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid)

2-{4-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclobutane ring and a piperazine moiety, which enhance conformational rigidity and facilitate selective modifications in peptide chains. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained cyclobutyl motifs into peptides, improving target binding affinity and metabolic stability. Its carboxylic acid functionality enables straightforward coupling to resin-bound peptides or further derivatization. The product is suited for researchers developing peptidomimetics or bioactive peptides requiring precise structural control.
2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid structure
2171464-68-7 structure
Product Name:2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid
CAS No:2171464-68-7
MF:C27H31N3O5
MW:477.55214715004
CID:5753155
PubChem ID:165811570
Update Time:2025-05-22

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2171464-68-7
    • 2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
    • EN300-1518379
    • 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid
    • Inchi: 1S/C27H31N3O5/c1-18(24(31)32)29-13-15-30(16-14-29)25(33)27(11-6-12-27)28-26(34)35-17-23-21-9-4-2-7-19(21)20-8-3-5-10-22(20)23/h2-5,7-10,18,23H,6,11-17H2,1H3,(H,28,34)(H,31,32)
    • InChI Key: AQNGFTQIZQEKDM-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCN(C(C(=O)O)C)CC1

Computed Properties

  • Exact Mass: 477.22637110g/mol
  • Monoisotopic Mass: 477.22637110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 785
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 99.2Ų

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1518379-0.05g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1518379-0.1g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1518379-0.25g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1518379-0.5g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1518379-1.0g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
1g
$3368.0 2023-06-05
Enamine
EN300-1518379-2.5g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1518379-5.0g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
5g
$9769.0 2023-06-05
Enamine
EN300-1518379-10.0g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
10g
$14487.0 2023-06-05
Enamine
EN300-1518379-50mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1518379-100mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperazin-1-yl}propanoic acid
2171464-68-7
100mg
$2963.0 2023-09-27

Additional information on 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid

Compound 2171464-68-7: A Comprehensive Overview

The compound with CAS number 2171464-68-7, named 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperazin-1-yl}propanoic acid, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their role in drug discovery, material science, and biochemistry. The structure of this compound is characterized by a piperazine ring, a cyclobutane moiety, and a fluorenylmethoxycarbonyl (Fmoc) group, making it a versatile molecule for research and development.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern techniques such as molecular engineering and stereochemistry optimization. The Fmoc group, a well-known protecting group in peptide synthesis, adds functionality to the molecule, enhancing its stability and reactivity in various chemical reactions. This feature makes it particularly valuable in the field of biological sciences, where it can serve as a precursor for peptide-based drugs or as a component in advanced materials.

In terms of applications, this compound has shown promise in the development of drug delivery systems. Its unique structure allows for controlled release mechanisms, which are critical in targeted drug delivery. Additionally, its compatibility with biological systems makes it an ideal candidate for use in bioconjugate chemistry, where it can be linked to therapeutic agents or imaging molecules for diagnostic purposes.

From a materials science perspective, this compound has been explored for its potential in creating novel polymers and coatings. Its cyclobutane ring introduces mechanical strength and flexibility to polymer chains, making it suitable for applications such as biodegradable plastics or advanced composites. Recent studies have also highlighted its ability to form self-healing materials, a property that could revolutionize industries such as aerospace and automotive manufacturing.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular dynamics simulations have revealed its stability under various environmental conditions, while quantum chemical calculations have provided insights into its electronic structure. These computational approaches have been instrumental in predicting its behavior in different chemical reactions and biological systems.

In conclusion, the compound with CAS number 2171464-68-7 represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in diverse fields ranging from pharmaceuticals to materials science. As research continues to uncover new applications and optimize its synthesis, this compound is poised to make substantial contributions to scientific innovation.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd